molecular formula C16H17ClN2O2S B2447759 1-(2-Chlorophenyl)-3-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)urea CAS No. 1396883-55-8

1-(2-Chlorophenyl)-3-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)urea

Cat. No.: B2447759
CAS No.: 1396883-55-8
M. Wt: 336.83
InChI Key: QMZGGGOBMJYFDG-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)urea is a synthetic organic compound characterized by the presence of a chlorophenyl group, a cyclopropyl group, a hydroxy group, and a thiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)urea typically involves the following steps:

    Formation of the Urea Core: The reaction begins with the formation of the urea core by reacting an isocyanate with an amine. In this case, 2-chlorophenyl isocyanate is reacted with 2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethylamine under controlled conditions.

    Cyclopropyl and Thiophenyl Group Introduction: The cyclopropyl and thiophenyl groups are introduced through a series of substitution reactions, where appropriate reagents and catalysts are used to ensure the desired functional groups are attached to the core structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes:

    Batch Reactors: Utilizing batch reactors for controlled addition of reagents and precise temperature control.

    Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.

    Purification Techniques: Implementing purification techniques such as recrystallization, chromatography, and distillation to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.

    Reduction: The compound can undergo reduction reactions to modify the functional groups, such as reducing the chlorophenyl group to a phenyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Modified phenyl groups.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)-3-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)urea has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Materials Science: Explored for use in the development of advanced materials with specific properties, such as conductivity or reactivity.

    Biological Studies: Used in studies to understand its interaction with biological systems and potential therapeutic effects.

    Industrial Applications: Employed in the synthesis of other complex organic molecules and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways, metabolic pathways, or other cellular processes, resulting in its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-3-(2-hydroxyethyl)urea: Lacks the cyclopropyl and thiophenyl groups, resulting in different chemical properties and applications.

    1-(2-Chlorophenyl)-3-(2-cyclopropyl-2-hydroxyethyl)urea: Similar structure but without the thiophenyl group, leading to variations in reactivity and biological activity.

Uniqueness

1-(2-Chlorophenyl)-3-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)urea is unique due to the presence of both cyclopropyl and thiophenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2S/c17-12-4-1-2-5-13(12)19-15(20)18-10-16(21,11-7-8-11)14-6-3-9-22-14/h1-6,9,11,21H,7-8,10H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZGGGOBMJYFDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)NC2=CC=CC=C2Cl)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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